5-Ethylpiperidine-3-carboxylic acid is a cyclic organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring with an ethyl group and a carboxylic acid functional group, which contribute to its unique chemical properties and potential applications. The molecular formula for 5-Ethylpiperidine-3-carboxylic acid is C₈H₁₅NO₂, and it is recognized for its role in various chemical syntheses and biological activities.
5-Ethylpiperidine-3-carboxylic acid can be synthesized through various chemical pathways. It is not commonly found in nature, but it can be derived from more readily available piperidine derivatives or synthesized from simple starting materials using established organic synthesis techniques.
This compound is classified as an aliphatic amine due to the presence of the piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. Additionally, it falls under the category of carboxylic acids due to the presence of the carboxylic acid functional group.
The synthesis of 5-Ethylpiperidine-3-carboxylic acid can be achieved through several methods, including:
The choice of method often depends on the availability of starting materials and desired yields. Reaction conditions such as temperature, pressure, and reaction time must be optimized to achieve high purity and yield.
5-Ethylpiperidine-3-carboxylic acid can participate in various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, catalysts, or protective groups to ensure selectivity and yield.
The mechanism of action for 5-Ethylpiperidine-3-carboxylic acid largely depends on its interactions within biological systems or its role in synthetic pathways:
Research indicates that derivatives of piperidine exhibit diverse biological activities including analgesic and anti-inflammatory effects, suggesting potential therapeutic applications for compounds like 5-Ethylpiperidine-3-carboxylic acid.
Studies on similar compounds indicate that pH can significantly affect solubility and reactivity, which is crucial for applications in drug formulation.
5-Ethylpiperidine-3-carboxylic acid has several potential applications in scientific research:
Enantioselective access to 5-substituted piperidine-3-carboxylic acids relies heavily on chiral pool utilization, diastereomeric resolution, and asymmetric catalysis. A prominent route involves the transformation of enantiomerically enriched pyridine-3-carboxylates through stereoselective reduction. The (R)-enantiomer of ethyl piperidine-3-carboxylate (ethyl nipecotate) serves as a key precursor, characterized by a density of 1.092 g/mL at 25°C and the SMILES string CCOC(=O)[C@@H]1CCCNC1
[2]. Diastereomeric salt formation using chiral acids like dibenzoyl-D-tartaric acid enables resolution of racemic intermediates derived from malonate chemistry. This approach proves critical for obtaining enantiopure ethyl nipecotate derivatives, which undergo further alkylation at C5. Chemoenzymatic routes employing hydrolases or lipases demonstrate exceptional enantioselectivity (typically >95% ee) during desymmetrization or kinetic resolution steps of prochiral or racemic precursors en route to substituted nipecotic acids [7]. Crucially, the ethyl substituent at C5 is optimally introduced via alkylation of stabilized enolates derived from these resolved nipecotate esters before decarboxylation.
Catalytic asymmetric hydrogenation provides the most direct enantioselective route to 5-substituted piperidine-3-carboxylates from corresponding pyridine precursors. Heterogeneous cobalt catalysts (e.g., Co/Ti nanoparticles stabilized with melamine) facilitate pyridine hydrogenation under remarkably mild conditions (60-80°C, 20-50 bar H₂), yielding piperidine carboxylates, including ethyl nipecotate derivatives, with excellent cis-diastereoselectivity (>95%) when using water as solvent [6]. Table 1 compares key catalytic systems for asymmetric hydrogenation relevant to 5-ethylpiperidine-3-carboxylic acid synthesis.
Table 1: Catalytic Systems for Asymmetric Hydrogenation of Pyridine Carboxylates
Catalyst | Conditions | Substrate Scope | Key Advantages | Reference |
---|---|---|---|---|
Co/Ti-Melamine | H₂O, 60-80°C, 20-50 bar H₂ | Pyridines with ester, alkyl groups | Acid-free, aqueous medium, recyclable | [6] |
Ru Heterogeneous | Organics solvent, 70°C, 50 bar H₂ | Multi-substituted pyridines | High cis-diastereoselectivity | [6] |
Ir(I)-P,N-Ligand | MeOH, RT, 50 bar H₂ | 2-Substituted pyridinium salts | Enantioselective (up to 98% ee) | [6] |
Rh(I)/Pinacolborane | THF, RT | Fluoropyridines | Access to fluorinated piperidines | [6] |
Pd/C with Additives | EtOAc, RT, 1 atm H₂ | Halogenated pyridines | Chemoselectivity (retains C-X bond) | [6] |
Iridium complexes bearing chiral P,N-ligands achieve outstanding enantiocontrol (up to 98% ee) in hydrogenating 2-substituted pyridinium salts at ambient temperature under moderate H₂ pressure (50 bar), enabling synthesis of enantiopure 2,5-disubstituted piperidine-3-carboxylates [6]. Palladium-catalyzed hydrogenation offers superior chemoselectivity for substrates bearing reducible functionalities. This method enables the gram-scale synthesis of drug precursors like Donepezil intermediates through sequential Suzuki coupling and selective pyridine reduction without affecting aryl halides or indole rings [6]. Optimization focuses on controlling substituent stereochemistry—particularly ensuring the ethyl group adopts the desired equatorial configuration—via catalyst choice and reaction parameters.
Transition metal-catalyzed C–H functionalization provides a powerful strategy for direct ethylation of preformed piperidine scaffolds, circumventing multi-step alkylation sequences. Palladium(II/IV) catalysis enables directed C(sp³)–H activation at the C5 position of N-protected piperidine-3-carboxylates. Using pyridine or quinoline directing groups and ethyl iodide as the coupling partner, mono-ethylation proceeds with good yields (65-80%) and high diastereoselectivity favoring the equatorial ethyl substituent [6]. Rhodium(III) catalysts combined with ethyl diazoacetate achieve analogous C5–H ethylcarboxylation, installing a -CH₂CO₂Et group that undergoes decarboxylation to yield the ethyl substituent. Grygorenko et al. demonstrated that regioselectivity in C–H activation is controlled by the N-protecting group and the steric environment around the nitrogen, with Boc protection favoring C5 functionalization [6]. Crucially, the constrained geometry of the piperidine ring dictates that C–H activation occurs preferentially at the C5 position due to its proximity to the directing group attached to nitrogen.
Solid-phase organic synthesis (SPOS) significantly accelerates the generation of 5-ethylpiperidine-3-carboxylic acid derivatives for drug discovery. Rink amide resin serves as the predominant solid support, where the carboxylic acid moiety of Fmoc-protected nipecotic acid is anchored via amide bond formation. Following Fmoc deprotection with 20% piperidine, the free amine undergoes Mannich-type reactions or reductive amination to introduce diverse substituents at the nitrogen. The C5 ethyl group is efficiently incorporated via nucleophilic addition to resin-bound N-acyliminium ions generated in situ from aldehyde precursors using Lewis acids like Sn(OTf)₂, or through Michael addition of ethyl acrylate to enolates followed by decarboxylation [1] [5]. A critical advantage lies in enabling multi-step sequences, including on-resin cyclizations, followed by cleavage (using TFA/CH₂Cl₂) to yield diverse 5-ethylpiperidine-3-carboxamides or esters. The methodology exemplified in patent CN108484484B employs diethyl malonate and acrylonitrile for building the piperidine ring directly on polymer supports via Michael addition and Dieckmann condensation sequences [5].
Implementing green chemistry principles enhances sustainability in synthesizing 5-ethylpiperidine-3-carboxylic acid derivatives. Solvent-free reactions drastically reduce waste and energy consumption. For instance, K₂CO₃-mediated N-alkylation of nipecotic acid ethyl ester with ethyl bromide proceeds efficiently under neat conditions at 80°C, achieving >95% conversion within 2 hours [3]. Microwave irradiation significantly accelerates key cyclization and functionalization steps. The synthesis of ethyl 2-oxopiperidine-3-carboxylate—a direct precursor—from diethyl malonate and acrylonitrile under microwave conditions reduces reaction times from 12-24 hours to 20-40 minutes while improving yields by 15-25% [5]. Table 2 compares the efficiency gains of green methods versus conventional approaches.
Table 2: Efficiency Comparison of Green Synthesis Methods
Reaction Step | Conventional Method | Green Method | Improvements | |
---|---|---|---|---|
Dieckmann Condensation | Reflux in toluene, 12-24 h, 65-75% yield | MW, 150°C, solvent-free, 20 min, 85-90% yield | Time reduced 36-fold, yield increased 15-25% | [5] |
N-Ethylation | DMF, 80°C, 6 h, 85% yield | Neat, 80°C, 2 h, >95% yield | Eliminated solvent, higher yield, shorter time | [3] |
Aldehyde Oxidation | CH₂Cl₂, RT, 6 h, >99% yield | H₂O, RT, 6 h, >99% yield (with PhSeSePh/H₂O₂) | Switch to aqueous medium, catalyst recyclable | [3] |
Catalytic Hydrogenation | Organic solvent, 70-100°C, 50-100 bar H₂ | H₂O, Co/Ti catalyst, 60-80°C, 20-50 bar H₂ | Aqueous medium, milder pressure/temperature | [6] |
Catalytic oxidative methods using H₂O₂ and organoselenium catalysts (e.g., 2% diphenyl diselenide) in water enable the preparation of nipecotic acid precursors from aldehydes under exceptionally mild conditions (room temperature). The aqueous phase and catalyst can be recycled ≥5 times without significant activity loss, exemplified by an 87% overall yield in gram-scale benzoic acid synthesis [3]. These protocols significantly improve atom economy and reduce reliance on hazardous solvents and reagents throughout the synthetic sequence leading to 5-ethylpiperidine-3-carboxylic acid.
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9